molecular formula C8H9NO3 B13982476 2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) CAS No. 540741-84-2

2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI)

Katalognummer: B13982476
CAS-Nummer: 540741-84-2
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: OTVCKKAJMUXYJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . . This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a hydroxyethyl ester group.

Vorbereitungsmethoden

The synthesis of 2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) typically involves the esterification of 2-pyridinecarboxylic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) can be compared with other similar compounds such as:

The uniqueness of 2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) lies in its combination of functional groups, which provides a balance of reactivity and stability, making it useful in a wide range of applications.

Eigenschaften

CAS-Nummer

540741-84-2

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

2-hydroxyethyl pyridine-2-carboxylate

InChI

InChI=1S/C8H9NO3/c10-5-6-12-8(11)7-3-1-2-4-9-7/h1-4,10H,5-6H2

InChI-Schlüssel

OTVCKKAJMUXYJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.